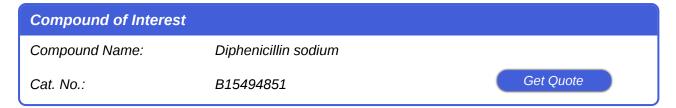


Technical Guide: Physicochemical Properties of Nafcillin Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025



A a substitute for Ancillin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Ancillin sodium salt" did not yield a specific, recognized pharmaceutical compound. The information provided herein pertains to Nafcillin sodium salt, a penicillinase-resistant, narrow-spectrum β -lactam antibiotic. It is presumed that "Ancillin" may be a typographical error or a less common name for a related penicillin-class antibiotic.

Core Physical and Chemical Properties

Nafcillin sodium salt is a semi-synthetic antibiotic derived from the penicillin nucleus, 6-aminopenicillanic acid. It is resistant to inactivation by penicillinase (beta-lactamase).[1] It typically presents as a white to yellowish-white crystalline powder.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Nafcillin sodium salt monohydrate and the anhydrous form.

Table 1: General Chemical Properties



Property	Value	Reference(s)
Chemical Name	Monosodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate	[1]
Molecular Formula (Monohydrate)	C21H21N2NaO5S·H2O	[3]
Molecular Weight (Monohydrate)	454.47 g/mol	[3]
Molecular Formula (Anhydrous)	C21H21N2NaO5S	[4]
Molecular Weight (Anhydrous)	436.5 g/mol	[4]
CAS Number (Monohydrate)	7177-50-6	[3]
рКа	2.65 (in H ₂ O at 25°C)	

Table 2: Solubility Data

Solubility (Monohydrate)	Reference(s)
Freely soluble; 83 mg/mL (Sonication recommended)	[2][5]
~1 mg/mL	[6]
1 mg/mL; 16 mg/mL (Sonication recommended)	[5][7]
10 mg/mL; 84 mg/mL (Sonication recommended)	[5][7]
15 mg/mL	[7]
Soluble	[2]
	Freely soluble; 83 mg/mL (Sonication recommended) ~1 mg/mL 1 mg/mL; 16 mg/mL (Sonication recommended) 10 mg/mL; 84 mg/mL (Sonication recommended) 15 mg/mL



Table 3: Physical Characteristics

Property	Value	Reference(s)
Physical Form	Crystalline solid	[6]
Appearance	White to yellowish-white powder	[2]
Melting Point	Not available; may decompose upon heating	[8]
UV/Vis Absorbance (λmax)	226, 228, 279, 333 nm	[6]

Table 4: Stability of Nafcillin Sodium Solutions

Condition	Stability	Reference(s)
Dry powder at room temperature	Stable for 2-4 years	[2]
Reconstituted solution (250 mg/mL) at room temp.	Stable for 3 days	
Reconstituted solution (250 mg/mL) refrigerated (2-8°C)	Stable for 7 days	
10 mg/mL in 0.9% NaCl in polypropylene syringe at 25°C	<2% loss in potency after 7 days	
10 mg/mL in 0.9% NaCl in polypropylene syringe at 5°C	<2% loss in potency after 44 days	
Frozen premixed solutions, thawed	Stable for 72 hours at 25°C and 21 days at 5°C	_

Mechanism of Action

Nafcillin, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for bacteria to withstand osmotic pressure and



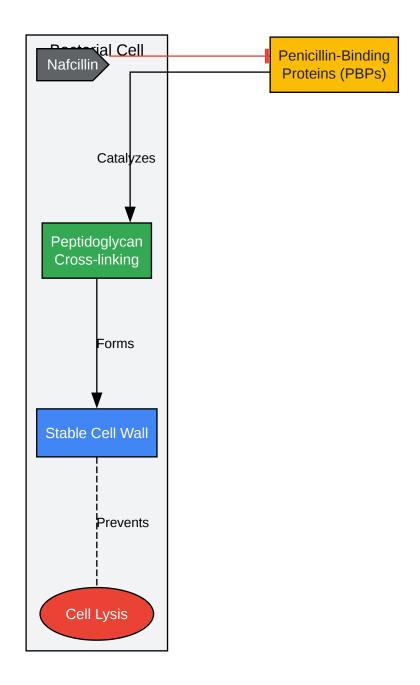
maintain their structural integrity. The primary target of Nafcillin is a group of enzymes known as penicillin-binding proteins (PBPs).

The mechanism involves the following key steps:

- Binding to PBPs: Nafcillin binds to and acylates the active site of PBPs located on the inner bacterial cell membrane.
- Inhibition of Transpeptidation: This binding inactivates the transpeptidase function of the PBPs.
- Disruption of Peptidoglycan Synthesis: The inhibition of transpeptidation prevents the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall.
- Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Signaling Pathway Diagram





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Caption: Mechanism of action of Nafcillin.

Experimental Protocols Solubility Determination (Equilibrium Shake-Flask Method)



This protocol outlines a general procedure for determining the equilibrium solubility of Nafcillin sodium salt in a given solvent (e.g., water, buffer).

- Preparation: Add an excess amount of Nafcillin sodium salt powder to a known volume of the solvent in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure saturation.
- Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to separate the solid and liquid phases.
- Sampling: Carefully withdraw an aliquot of the clear supernatant.
- Quantification: Analyze the concentration of Nafcillin in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Melting Point Determination (Capillary Method)

This method is used to determine the melting range of a crystalline solid. Note that for Nafcillin sodium salt, decomposition may occur before a true melting point is observed.

- Sample Preparation: Finely powder a small amount of the crystalline Nafcillin sodium salt.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
- Packing the Sample: Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.
- Measurement:
 - Place the capillary tube into a calibrated melting point apparatus.



- Heat the sample at a rapid rate initially to determine an approximate melting range.
- For a precise measurement, repeat with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.
- Observation: Record the temperature at which the first liquid appears (onset of melting) and
 the temperature at which the entire sample becomes liquid (completion of melting). This
 range is the melting point. Observe for any changes in color or appearance that might
 indicate decomposition.

Purity and Stability Analysis by HPLC

This protocol describes a general reversed-phase HPLC method for assessing the purity and stability of Nafcillin sodium salt.

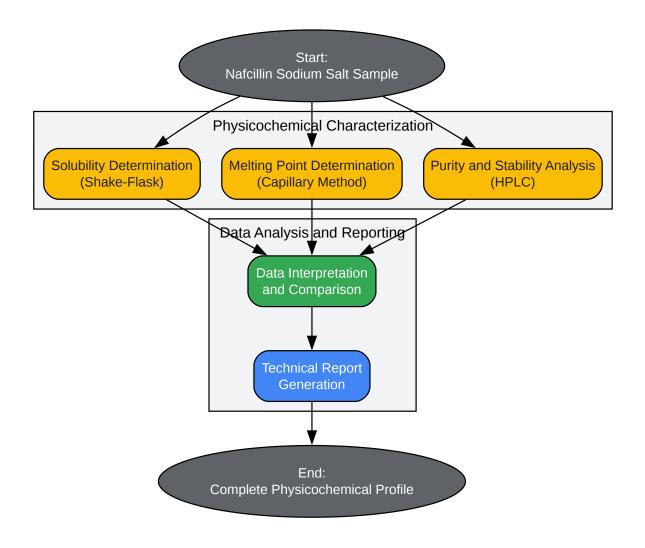
- System Preparation:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
 - Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.05 M sodium acetate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good peak separation.
 - Flow Rate: Typically 1.0 mL/min.
 - Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).
- Standard Preparation: Accurately weigh and dissolve a known amount of Nafcillin sodium reference standard in the mobile phase or a suitable diluent to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve if quantitative analysis is required.
- Sample Preparation: Accurately weigh and dissolve the Nafcillin sodium salt sample in the same diluent as the standard to a similar concentration. For stability studies, the sample would be taken from the stability chamber at specified time points.
- Chromatographic Run:



- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject equal volumes of the standard and sample solutions into the chromatograph.
- Record the chromatograms and integrate the peak areas.
- Analysis:
 - Purity: The purity of the sample can be estimated by the area percentage of the main
 Nafcillin peak relative to the total area of all peaks in the chromatogram.
 - Stability: The concentration of Nafcillin in a stability sample is determined by comparing its
 peak area to the calibration curve. The percentage of the initial concentration remaining
 over time indicates the stability.

Experimental Workflow Diagram





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